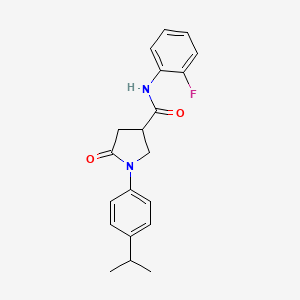
N-(3-bromophenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide
Beschreibung
N-(3-bromophenyl)-5-oxo-2-phenyltetrahydro-3-furancarboxamide is part of a broader category of organic compounds, known for their diverse pharmacological and chemical properties. Research in this area aims to explore the synthesis pathways, structural elucidation, and the chemical behavior of such compounds under different conditions.
Synthesis Analysis
The synthesis of related furan carboxamide compounds involves various chemical strategies, including the Suzuki-Miyaura cross-coupling reaction, which is a common method for forming carbon-carbon bonds. For example, Siddiqa et al. (2022) described the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues through a reaction involving furan-2-carbonyl chloride and 4-bromoaniline, using triphenylphosphine palladium as a catalyst (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For instance, Galešić and Vlahov (1990) reported the crystal structure of a related furamide, elucidating the orientation of furan and benzene rings and the exocyclic bond angles, which are critical for understanding the compound's reactivity and interactions (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Chemical reactions involving furancarboxamides are diverse, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. The reactivity of these compounds often depends on the substituents present on the furan ring and the nature of the amide group. For example, Jiang et al. (2014) demonstrated the synthesis of 2,5-diimino-furans via a palladium-catalyzed cyclization of bromoacrylamides with isocyanides, highlighting the versatility of furancarboxamides in organic synthesis (Jiang et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-5-oxo-2-phenyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-12-7-4-8-13(9-12)19-17(21)14-10-15(20)22-16(14)11-5-2-1-3-6-11/h1-9,14,16H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOZZFNYFOBNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![N-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethyl}-N'-isopropylethanediamide](/img/structure/B4008516.png)
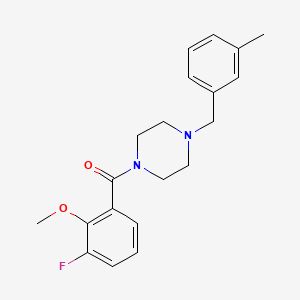
![2-{6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1,3-benzothiazol-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4008527.png)
![methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)
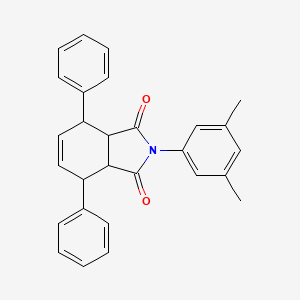
![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)

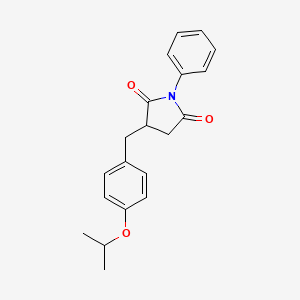
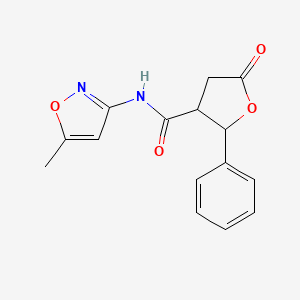
![5-ethoxy-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4008575.png)
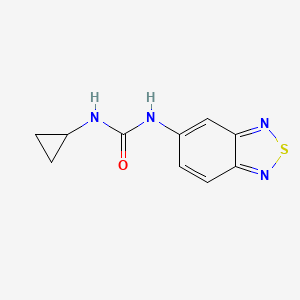
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008607.png)
